N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
The compound N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide features a hybrid structure integrating multiple pharmacophoric motifs:
- 1,2,4-Triazole ring: Enhances hydrogen-bonding capacity and metabolic resistance .
- 3-Chlorophenyl and 4-methoxyphenyl substituents: Influence lipophilicity and electronic properties, modulating receptor affinity .
- 4,5-Dihydro-1H-pyrazole moiety: Contributes conformational rigidity and may affect kinase inhibition .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN6O3S3/c1-40-22-11-9-19(10-12-22)24-16-23(25-7-3-13-41-25)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)26-8-4-14-42-26)36(30)21-6-2-5-20(31)15-21/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIHDMWDRFRMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core triazole structure, followed by the introduction of the thiophene and pyrazole moieties. The final steps involve the addition of the chlorophenyl and methoxyphenyl groups, along with the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by functional groups such as the triazole ring, sulfanyl (-S-) linkage, thiophene carboxamide, and substituted aromatic systems.
| Reaction Type | Functional Group Involved | Reagents/Conditions | Products |
|---|---|---|---|
| Oxidation | Sulfanyl (-S-) group | H₂O₂, KMnO₄, or O₃ in acidic conditions | Sulfoxide or sulfone derivatives via oxidation of the thioether linkage. |
| Nucleophilic Substitution | Chlorophenyl substituent | NaOH, NH₃, or amines | Replacement of Cl with -OH, -NH₂, or other nucleophiles. |
| Reduction | Ketone (2-oxoethyl group) | NaBH₄, LiAlH₄ | Conversion to alcohol (-CH₂OH). |
| Cycloaddition | Triazole ring | Alkyne or nitrile oxides under heat | Formation of fused heterocyclic systems. |
Oxidation of the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) linkage is susceptible to oxidation:
-
Step 1 : Reaction with H₂O₂ at 25–60°C yields sulfoxide derivatives.
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Step 2 : Prolonged exposure to KMnO₄ in acidic media converts the sulfoxide to a sulfone.
Example :
Reduction of the 2-Oxoethyl Group
The ketone group in the side chain undergoes reduction to form a primary alcohol. For instance, NaBH₄ in ethanol at 0–25°C selectively reduces the carbonyl without affecting other functional groups.
Substitution at the Chlorophenyl Ring
The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution. For example:
This reaction typically requires elevated temperatures (80–120°C) and catalytic Cu.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>150°C) decomposes the triazole ring, releasing nitrogen gas and forming aromatic byproducts.
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Photoreactivity : Exposure to UV light induces homolytic cleavage of the C-S bond in the sulfanyl group, leading to radical intermediates.
Limitations and Research Gaps
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.
Structural Features
The compound features:
- Triazole and Thiophene Rings : Known for their biological activity.
- Aromatic Substituents : Contributing to its chemical reactivity and potential therapeutic properties.
IUPAC Name
The IUPAC name is:
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide.
Medicinal Chemistry
Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, the presence of the triazole moiety enhances the compound's ability to inhibit microbial growth by interfering with cellular processes.
Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The incorporation of the thiophene ring may enhance this effect through specific interactions with cancer cell receptors or enzymes involved in tumor growth.
Agricultural Chemistry
Pesticidal Activity : The compound's unique structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. High-throughput screening methods have been developed to evaluate its efficacy against various pests and pathogens affecting crops.
Material Science
Polymer Synthesis : The compound can serve as a building block in synthesizing advanced materials. Its functional groups allow for modifications that can lead to new polymers with desirable properties for industrial applications.
Study on Antimicrobial Activity
A study published in PubMed Central highlighted the effectiveness of related compounds in inhibiting bacterial growth. The high-throughput screening method used allowed researchers to identify compounds with up to 100% motility inhibition against specific bacterial strains. This method could be adapted to evaluate this compound for similar effects .
Study on Anticancer Properties
Research exploring triazole derivatives has indicated their potential as anticancer agents. Compounds structurally related to this compound demonstrated significant cytotoxicity against several cancer cell lines. This positions the compound as a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its various functional groups. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Structural and Functional Analogs
The following compounds share structural or functional similarities with the target molecule:
Research Findings and Implications
Structural Complexity vs. Synthetic Feasibility : The target’s multi-heterocyclic architecture poses synthetic challenges, as seen in the low purity (42%) of ’s trifluoromethylphenyl analog . Optimizing reaction conditions (e.g., chromatography in ) could improve yields .
Activity Prediction : The dihydropyrazole and triazole motifs in the target align with kinase inhibitor pharmacophores, warranting further enzymatic assays .
Solubility Considerations : High aromatic content may reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation or PEGylation) .
Biological Activity
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide (referred to as Compound A) is a complex organic molecule with notable biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Compound Structure and Synthesis
Compound A features a triazole ring , a thiophene ring , and multiple aromatic groups. The synthesis typically involves multi-step organic reactions including nucleophilic substitution and cyclization to form the triazole structure. The compound's molecular formula is .
Synthetic Routes
The synthesis includes:
- Nucleophilic Substitution : Substituting leaving groups with nucleophiles.
- Cyclization : Formation of the triazole ring.
- Coupling Reactions : Coupling various aromatic groups to finalize the compound structure.
Anticancer Properties
Research indicates that derivatives of thiophene carboxamide, including Compound A, exhibit significant anticancer activity. For instance, studies show that similar thiophene derivatives can induce apoptosis in cancer cells by activating caspases 3 and 9, leading to cell death through mitochondrial pathways .
Case Study: Anticancer Mechanism
In a study assessing the anticancer effects of thiophene carboxamide derivatives:
- Compounds demonstrated IC50 values against Hep3B (a liver cancer cell line) ranging from 5.46 µM to 12.58 µM.
- Molecular docking studies revealed that these compounds interact with tubulin in a manner similar to established anticancer drugs like Combretastatin A-4 (CA-4), disrupting cancer cell proliferation .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. Thiophene-linked compounds generally show varying degrees of activity against Gram-negative bacteria such as E. coli. However, their efficacy against fungal strains remains limited .
Structure-Activity Relationship (SAR)
The biological activity of Compound A is influenced by its structural components:
- The presence of halogenated phenyl groups significantly enhances anticancer activity.
- Modifications to the thiophene and triazole rings can alter both potency and selectivity against different cancer cell lines .
The mechanism of action for Compound A involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that modulate cellular pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest in the G2/M phase, preventing cancer cell division .
- Apoptotic Pathways : Triggering apoptotic pathways through mitochondrial damage and activation of caspases.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 - 12.58 | Apoptosis via caspase activation |
| Antimicrobial | E. coli | Varies | Disruption of bacterial cell wall |
| Antifungal | Various fungi | Inactive | N/A |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multistep reactions requiring precise control of temperature, solvent choice, and pH. For example:
- Stepwise Cyclization : Formation of the triazole and pyrazole rings via cyclization of thiosemicarbazides or hydrazides under reflux conditions (e.g., ethyl alcohol as solvent, phenylisothiocyanate as a reactant) .
- Sulfur Linkage Incorporation : The thioether bond between the triazole and pyrazole moieties is introduced using 2-oxoethyl sulfanyl groups, requiring anhydrous conditions to prevent hydrolysis .
- Yield Optimization : Reaction time and stoichiometry must be monitored via TLC or HPLC to minimize side products like unreacted intermediates or over-oxidized species .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at δ 150–160 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm), S-H bonds (~2550 cm), and triazole ring vibrations (~1600 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the thiophene-methyl group) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values .
- Enzyme Inhibition Studies : Test inhibition of COX-2 or acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How does solvent polarity influence the compound’s tautomeric equilibrium?
The thione-thiol tautomerism of the triazole-thione moiety is solvent-dependent:
- Polar Solvents (DMSO, HO) : Stabilize the thiol form via hydrogen bonding, detectable by NMR (disappearance of S-H proton) and UV-Vis shifts .
- Nonpolar Solvents (Toluene) : Favor the thione form, confirmed by IR (S-H peak at ~2550 cm) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and dipole moments .
Q. What strategies resolve contradictions in SAR studies for derivatives?
- Substituent Effects : Compare activity of analogs with methoxy vs. chloro groups at the 4-phenyl position. For example, 4-methoxyphenyl enhances antibacterial activity (MIC = 8 µg/mL) but reduces antifungal potency (MIC > 64 µg/mL) .
- Steric vs. Electronic Factors : Molecular docking (AutoDock Vina) reveals that bulkier substituents (e.g., thiophene) improve binding to hydrophobic enzyme pockets but may hinder solubility .
- Data Normalization : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in biological assays .
Q. How can computational methods guide the design of more potent analogs?
- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., COX-2) over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg120) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with antibacterial IC .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s rule compliance) and toxicity (e.g., Ames test predictions) .
Q. What experimental approaches validate the compound’s mechanism of action?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () to target enzymes (e.g., dihydrofolate reductase) .
- X-ray Crystallography : Resolve co-crystal structures with bacterial topoisomerase IV to identify binding motifs .
- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated bacterial cells to pinpoint disrupted pathways (e.g., folate biosynthesis) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reactants | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazole Formation | 2-Thiophenecarboxylic acid hydrazide, Phenylisothiocyanate | Ethanol | Reflux | 72–85 | |
| Thioether Linkage | 2-Bromoacetophenone, NaSH | DMF | 80°C | 65–78 | |
| Final Cyclization | HCl (cat.), Ethanol | Ethanol | RT | 88–92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
